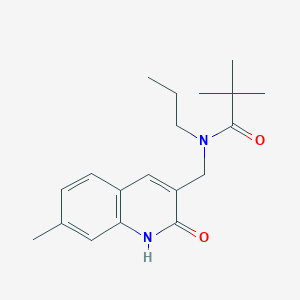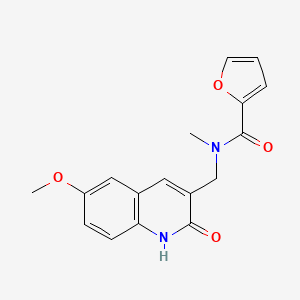
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide, also known as SNC80, is a selective agonist of the delta-opioid receptor. It has been extensively studied for its potential therapeutic applications in pain management, drug addiction, and mood disorders.
Mécanisme D'action
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide selectively activates the delta-opioid receptor, which is a G protein-coupled receptor located in the central and peripheral nervous systems. Activation of the delta-opioid receptor produces analgesic, anxiolytic, and antidepressant effects. This compound has a higher affinity for the delta-opioid receptor compared to other opioid receptors, which may contribute to its selective effects.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce pain sensitivity, decrease drug-seeking behavior, and improve mood. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide has several advantages for lab experiments. It is a selective agonist of the delta-opioid receptor, which allows for the investigation of the specific effects of delta-opioid receptor activation. This compound has also been extensively studied in animal models, providing a wealth of data for researchers to draw from. However, this compound has some limitations for lab experiments. It is not approved for human use, which limits its potential clinical applications. This compound also has some side effects in animal models, such as sedation and respiratory depression, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide. One direction is to investigate its potential therapeutic applications in human clinical trials. Another direction is to explore the mechanisms underlying its effects on neurotransmitter activity. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, the development of new selective agonists of the delta-opioid receptor may provide additional insights into the potential therapeutic applications of this receptor.
Méthodes De Synthèse
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide can be synthesized using a multi-step process starting with the reaction of 4-ethylphenylpiperidine with 3,4-dimethoxybenzenesulfonyl chloride to form the intermediate compound. This intermediate compound is then reacted with 4-carboxamidopiperidine to yield this compound. The synthesis method has been optimized to produce high yields and purity of this compound.
Applications De Recherche Scientifique
1-(3,4-dimethoxybenzenesulfonyl)-N-(4-ethylphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. In pain management, this compound has been shown to produce analgesic effects in animal models without the development of tolerance or dependence. In drug addiction, this compound has been shown to reduce drug-seeking behavior in animal models of cocaine and heroin addiction. In mood disorders, this compound has been shown to produce antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-23-11-8-18-17(20)13-6-9-19(10-7-13)26(21,22)14-4-5-15(24-2)16(12-14)25-3/h4-5,12-13H,6-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCALEEWLOOJEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702111.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7702118.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B7702125.png)






![3,4-dimethoxy-N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7702178.png)


